![molecular formula C12H11F4NO2 B2915311 Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- CAS No. 1609663-40-2](/img/structure/B2915311.png)
Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
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Overview
Description
Scientific Research Applications
Direct Observation and Reactivity of Nitroaromatic Compounds
- Acyl Nitroso Species in Solution : A study demonstrated the generation and observation of a benzoyl nitroside species in solution, revealing insights into its reactivity with specific amines and hydrocarbons, contributing to the understanding of nitroaromatic compound behaviors in chemical reactions (Cohen et al., 2003).
Synthesis and Chemical Transformations
- Amination and Reduction of Nitro(pentafluorosulfanyl)benzenes : Research on direct amination of nitro(pentafluorosulfanyl)benzenes has yielded efficient pathways to aniline derivatives, showcasing the versatility of nitroaromatic compounds in synthetic chemistry (Pastýříková et al., 2012).
Inclusion Complex Formation
- Crystalline Inclusion Complexes via C–H···O Hydrogen Bonding : The formation of 1:1 crystalline inclusion complexes by triaroylbenzenes, mediated by C–H···O hydrogen bonding, highlights the potential of nitroaromatic compounds in creating structured materials (Pigge et al., 2000).
Environmental Chemistry and Catalysis
- Oxidation and Nitration Reactions : Studies on the nitration and hydroxylation of benzene under various conditions provide critical insights into environmental processes affecting nitroaromatic pollutants (Vione et al., 2004).
- Selective Oxidation of Aromatic Compounds : Research utilizing dehydroxylated zeolites for the selective oxidation of aromatic compounds to phenols showcases the catalytic potential of nitroaromatic frameworks (Kustov et al., 2000).
Mechanism of Action
Safety and Hazards
This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures in a research setting.
Future Directions
properties
IUPAC Name |
1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-8-5-9(14)12(16)10(11(8)15)6-2-1-3-7(4-6)17(18)19/h1-4,8-12H,5H2/t8-,9+,10?,11-,12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNUXFZRTIWLHK-PQENDOFNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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